molecular formula C10H9F3INO2 B2645219 Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate CAS No. 2490401-56-2

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B2645219
CAS No.: 2490401-56-2
M. Wt: 359.087
InChI Key: OEVPBUXCNBQIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate is a halogenated benzoate ester featuring amino, iodo, and trifluoromethyl substituents. Its unique substitution pattern (amino at position 2, iodo at 3, trifluoromethyl at 5) distinguishes it from structurally related compounds. This derivative is of interest in medicinal chemistry, materials science, and agrochemical research due to the electronic and steric effects imparted by its functional groups. The ethyl ester moiety enhances solubility in organic solvents compared to methyl or longer-chain esters .

Properties

IUPAC Name

ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3INO2/c1-2-17-9(16)6-3-5(10(11,12)13)4-7(14)8(6)15/h3-4H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPBUXCNBQIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The amino group can engage in coupling reactions to form azo compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. The incorporation of the trifluoromethyl group is known to improve the metabolic stability and bioavailability of compounds, making them more effective as drugs. Studies have shown that compounds with similar structures exhibit antibacterial and antifungal activities, suggesting that ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate could also possess similar properties.

Case Study: Antibacterial Activity

Research has indicated that derivatives of benzoic acid with halogen substituents demonstrate enhanced antibacterial activity. In one study, a related compound exhibited significant efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . This suggests that this compound may be explored further for its potential as an antibiotic.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules.

Synthesis of Novel Compounds

The compound can be used to synthesize other biologically active molecules through nucleophilic substitution reactions or coupling reactions with different electrophiles. For instance, the introduction of different functional groups can lead to the creation of compounds with enhanced pharmacological profiles .

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science, particularly in the development of fluorinated polymers and coatings.

Fluorinated Polymers

The trifluoromethyl group imparts unique properties such as increased hydrophobicity and thermal stability to polymers. These characteristics make fluorinated materials suitable for applications in protective coatings and advanced materials used in electronics .

Environmental Applications

Research into the environmental impact of fluorinated compounds has been growing. This compound can be studied for its degradation pathways and environmental persistence, contributing to the understanding of fluorinated compounds' ecological footprint.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The table below compares Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate with key analogues, highlighting substituent positions, molecular weights, and functional differences:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight Key Features
This compound Not provided 2-NH₂, 3-I, 5-CF₃ C₁₀H₉F₃INO₂ 359.09 Amino group enhances nucleophilicity; iodine enables halogen bonding .
Ethyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate 1131587-57-9 2-NH₂, 5-I, 4-CF₃ C₁₀H₉F₃INO₂ 359.09 Positional isomer; altered steric effects due to CF₃ at position 4 .
Ethyl 2-bromo-5-(trifluoromethyl)benzoate 1214336-55-6 2-Br, 5-CF₃ C₁₀H₈BrF₃O₂ 297.07 Bromo substituent increases reactivity in cross-coupling reactions .
Mthis compound Discontinued 2-NH₂, 3-I, 5-CF₃ C₉H₇F₃INO₂ 345.06 Methyl ester reduces lipophilicity vs. ethyl ester .
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 2-Cl, 5-F, 3-CF₃ C₁₀H₇ClF₄O₂ 270.61 Chloro and fluoro substituents alter electronic properties .

Functional Group Analysis

  • Amino Group: The 2-amino group in the target compound facilitates hydrogen bonding and nucleophilic reactions, contrasting with bromo or chloro analogues (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate), which lack this reactivity .
  • Iodo Substituent: The 3-iodo group provides steric bulk and enables applications in radiochemistry or catalysis, unlike fluoro or methyl substituents in analogues like Ethyl 2-amino-5-fluoro-3-methylbenzoate .
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group at position 5 enhances stability and influences aromatic electrophilic substitution patterns, as seen in agrochemical derivatives (e.g., triflusulfuron methyl ester ).

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit higher organic solubility than methyl esters. For example, the discontinued Mthis compound (Ref: 10-F785994) likely has lower lipid solubility than its ethyl counterpart .
  • Reactivity: Bromo and iodo analogues (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate) are more reactive in Suzuki couplings compared to the target compound’s amino-substituted derivative .

Biological Activity

Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, an amino group, and an iodine atom attached to a benzoate structure. These functional groups contribute to its lipophilicity and reactivity, which are crucial for its biological interactions.

The mechanism of action for this compound involves several pathways:

  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes due to increased lipophilicity.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, modulating enzyme and receptor activity.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, which may influence molecular interactions within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that disrupt cellular processes.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans20 µg/mL

The compound's efficacy against these microorganisms suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with cytotoxicity comparable to established chemotherapeutic agents like bleomycin .

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)
FaDu (hypopharyngeal cancer)15
MCF7 (breast cancer)18
A549 (lung cancer)20

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. Modifications to the amino and trifluoromethyl groups have been shown to significantly affect potency and selectivity against target cells.

Key Findings from SAR Studies:

  • Substitution patterns on the aromatic ring impact solubility and metabolic stability.
  • The presence of the trifluoromethyl group is essential for maintaining activity against both microbial and cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's effectiveness against drug-resistant Staphylococcus aureus highlighted its potential as a lead compound for antibiotic development. The researchers noted that modifications could enhance its potency further.
  • Cancer Research : In a preclinical trial assessing its effects on lung cancer models, this compound was found to inhibit tumor growth significantly compared to control groups, suggesting a viable pathway for future therapeutic applications .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

The compound is synthesized via iodination of ethyl 2-amino-5-(trifluoromethyl)benzoate using reagents like N-iodosuccinimide (NIS) in dichloromethane or DMF. Key optimization parameters include:

  • Temperature : 25–40°C to balance reaction rate and side-product formation.
  • Solvent polarity : Polar aprotic solvents enhance iodine incorporation efficiency.
  • Stoichiometry : A 1.1:1 molar ratio of NIS to precursor minimizes excess reagent waste . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselective iodination (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for H-4 and H-6).
  • IR : Stretching frequencies for NH2_2 (~3400 cm1^{-1}), ester C=O (~1720 cm1^{-1}), and CF3_3 (1150–1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 385 (M+^+) with fragmentation patterns validating the iodo and trifluoromethyl groups .

Q. How do the amino and trifluoromethyl groups influence the compound’s chemical reactivity?

  • Amino Group : Participates in hydrogen bonding with biomolecules, enabling interactions with enzyme active sites. It also facilitates Schiff base formation in condensation reactions.
  • Trifluoromethyl Group : Enhances lipophilicity (logP ~2.8) for improved membrane penetration and stabilizes adjacent electrophilic centers via electron-withdrawing effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for iodination reactions of this compound?

Discrepancies often arise from:

  • Solvent choice : DMF increases yield (85–90%) compared to dichloromethane (70–75%) due to better iodine solubility.
  • Catalyst use : Lewis acids like FeCl3_3 (5 mol%) reduce reaction time from 24h to 6h but may introduce metal impurities. Methodological solutions include kinetic monitoring via TLC and switching to microwave-assisted synthesis for reproducibility .

Q. How does substituting iodine with other halogens affect biological activity and reactivity?

Comparative data for analogs (Table 1):

Halogen (X)Substitution Rate (k, s1^{-1})Anticancer IC50_{50} (μM)
I1.2 × 103^{-3}12.4 ± 1.2
Br0.8 × 103^{-3}18.7 ± 2.1
Cl0.5 × 103^{-3}24.9 ± 3.0
Iodine’s larger atomic radius improves nucleophilic substitution kinetics, while its lower electronegativity enhances target binding in cancer cells .

Q. What mechanistic insights explain the compound’s selectivity in Suzuki-Miyaura cross-coupling reactions?

The iodo group undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) 10x faster than bromo analogs. Density Functional Theory (DFT) studies reveal a lower activation barrier (ΔG^\ddagger = 28.5 kJ/mol) due to enhanced C–I bond polarization. Optimized conditions use 2 mol% catalyst and K2_2CO3_3 base in THF/water (3:1) at 60°C .

Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity?

  • Assay Design : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines).
  • Controls : Include ciprofloxacin (positive) and DMSO (negative).
  • Mechanistic Probes : Fluorescence microscopy with SYTOX Green to assess membrane disruption. Recent studies show MIC values of 8–16 μg/mL, correlating with CF3_3-enhanced biofilm penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.